molecular formula C13H11N5O2S2 B10865455 4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Cat. No.: B10865455
M. Wt: 333.4 g/mol
InChI Key: UXBKMLDLIROHDS-UHFFFAOYSA-N
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Description

4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyridyl group, a triazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridyl and triazole intermediatesThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 4-pyridylpyridine and 2,2’-bipyridine share the pyridyl group and have similar applications in coordination chemistry and catalysis.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.

    Benzenesulfonamide derivatives: Sulfonamides like sulfanilamide are well-known for their antibacterial activity .

Uniqueness

4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyridyl group, a triazole ring, and a benzenesulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S2/c14-22(19,20)11-5-3-10(4-6-11)18-12(16-17-13(18)21)9-2-1-7-15-8-9/h1-8H,(H,17,21)(H2,14,19,20)

InChI Key

UXBKMLDLIROHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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